5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell growth and proliferation . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Result of Action
The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines, suggesting that they may induce cell death . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with 1-benzoylpiperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the phenoxybenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on the central nervous system and its ability to modulate neurotransmitter receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine have similar piperazine rings.
Uniqueness
5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the combination of its benzothiazole core, piperazine ring, and phenoxybenzoyl group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-15-23-24(16-19(18)2)32-26(27-23)29-13-11-28(12-14-29)25(30)20-7-6-10-22(17-20)31-21-8-4-3-5-9-21/h3-10,15-17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQOSGMGXNFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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